
4-(1H-Indol-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Indol-2-yl)thiazol-2-amine is a heterocyclic compound that contains both an indole and a thiazole ring. This compound is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-2-yl)thiazol-2-amine typically involves the condensation of indole derivatives with thiazole precursors. One common method involves the reaction of 3-(α-chlorouracil) indoles with thiourea in the presence of a base, such as methanol . The reaction conditions often require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Indol-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1H-Indol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Indol-3-yl)thiazol-2-amine: Similar structure but with the indole nitrogen at a different position.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiazole derivatives: Various compounds containing the thiazole ring with different substituents.
Uniqueness
4-(1H-Indol-2-yl)thiazol-2-amine is unique due to its combination of the indole and thiazole rings, which confer a wide range of biological activities
Propriétés
Formule moléculaire |
C11H9N3S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
4-(1H-indol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)9-5-7-3-1-2-4-8(7)13-9/h1-6,13H,(H2,12,14) |
Clé InChI |
UYUXKCULLDZAAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



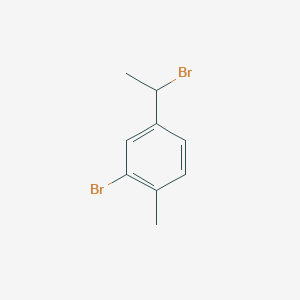

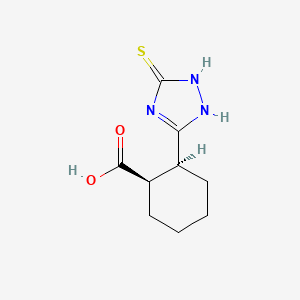


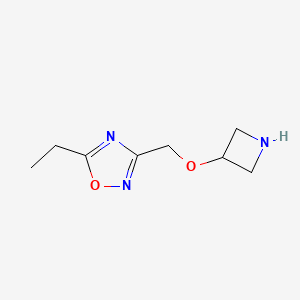

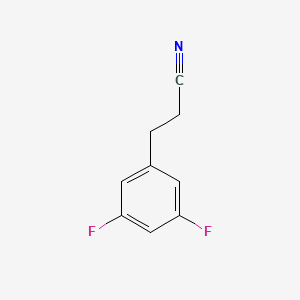

![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)

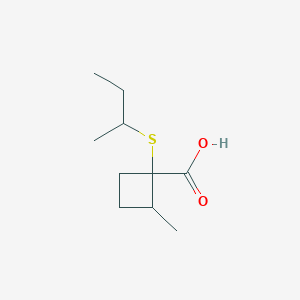
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)
